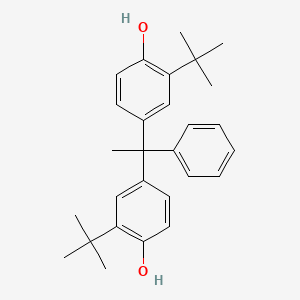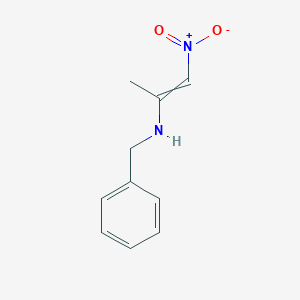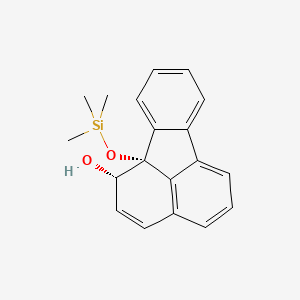
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyrimidine and dihydropyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the formation of the pyrimidine ring followed by the introduction of the dihydropyridine moiety through a cyclization reaction. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups onto the rings.
科学的研究の応用
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Pyrimidine-2,4-diamine: A simpler compound lacking the dihydropyridine ring.
Dihydropyridine derivatives: Compounds with similar dihydropyridine structures but different substituents.
Uniqueness
The combination of pyrimidine and dihydropyridine rings in 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine may confer unique biological activities or chemical properties not found in simpler analogs.
特性
CAS番号 |
83976-37-8 |
|---|---|
分子式 |
C9H13N5 |
分子量 |
191.23 g/mol |
IUPAC名 |
6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h1-2,6H,3-5H2,(H4,10,11,12,13) |
InChIキー |
XMGPDVCPBCEOFE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1)C2=NC(=NC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)





![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)



![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)


